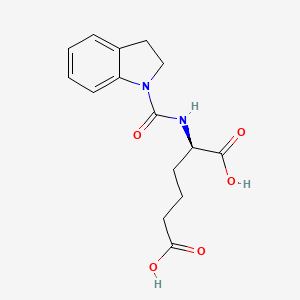
(2S)-4-(2,4-dimethylphenyl)sulfonylpiperazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-(2,4-dimethylphenyl)sulfonylpiperazine-2-carboxylic acid, commonly known as DMSPCA, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. DMSPCA is a white crystalline powder that is soluble in water and organic solvents. In
Wissenschaftliche Forschungsanwendungen
DMSPCA has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In pharmacology, it has been studied for its effects on the central nervous system, cardiovascular system, and immune system. In drug discovery, it has been used as a scaffold for the design and synthesis of new compounds with improved pharmacological properties.
Wirkmechanismus
The exact mechanism of action of DMSPCA is not fully understood. However, it is believed to act as a modulator of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and pain. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
DMSPCA has been shown to have various biochemical and physiological effects in the body. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have hypoglycemic and hypolipidemic effects. In addition, it has been shown to have neuroprotective and cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMSPCA in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on DMSPCA. One area of interest is its potential as a drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. Another area of interest is its effects on the central nervous system, cardiovascular system, and immune system. Further research is also needed to elucidate its mechanism of action and to design and synthesize new compounds based on its structure.
Synthesemethoden
DMSPCA can be synthesized by reacting 2,4-dimethylbenzenesulfonyl chloride with piperazine-2-carboxylic acid in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform at room temperature. After the reaction is complete, the product is purified by recrystallization from a suitable solvent such as ethanol or methanol.
Eigenschaften
IUPAC Name |
(2S)-4-(2,4-dimethylphenyl)sulfonylpiperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-9-3-4-12(10(2)7-9)20(18,19)15-6-5-14-11(8-15)13(16)17/h3-4,7,11,14H,5-6,8H2,1-2H3,(H,16,17)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKJYKPSZJLFNE-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCNC(C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN[C@@H](C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)urea](/img/structure/B7354240.png)
![[(3R,4R)-4-[[(1S,6R)-2-bicyclo[4.1.0]heptanyl]amino]-3,4-dihydro-2H-chromen-3-yl]methanol](/img/structure/B7354251.png)
![5-[[(1R,2S)-2-hydroxycyclopentyl]methylamino]-5,6,7,8-tetrahydronaphthalene-2-carbonitrile](/img/structure/B7354256.png)
![(1S,2R)-2-[[[cyclohexyl(1H-imidazol-2-yl)methyl]amino]methyl]cyclopentan-1-ol](/img/structure/B7354258.png)
![tert-butyl 4-[[(2R)-1-hydroxypropan-2-yl]amino]-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B7354271.png)
![(2R)-2-[[1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethyl]amino]propan-1-ol](/img/structure/B7354276.png)
![tert-butyl N-[5-[[(2R)-1-hydroxypropan-2-yl]amino]spiro[2.3]hexan-2-yl]carbamate](/img/structure/B7354278.png)
![tert-butyl 2-[[(2R)-1-hydroxypropan-2-yl]amino]-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B7354284.png)
![butyl 2-[[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]amino]propanoate](/img/structure/B7354298.png)
![3-chloro-5-[[(3S,4S)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridine](/img/structure/B7354303.png)
![2-[4-[[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]methyl]phenoxy]acetonitrile](/img/structure/B7354315.png)


![(2S,7R)-N-[(4-bromo-1,2-thiazol-5-yl)methyl]-2,7-dimethyl-1,4-oxazepane-4-carboxamide](/img/structure/B7354348.png)